molecular formula C11H12BrNO B420603 (4E)-4-[(4-bromophenyl)imino]pentan-2-one

(4E)-4-[(4-bromophenyl)imino]pentan-2-one

Cat. No.: B420603
M. Wt: 254.12g/mol
InChI Key: OSCDWHURFKVUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[(4-bromophenyl)imino]pentan-2-one is an organic compound with the molecular formula C11H12BrNO It is a brominated derivative of imino-pentanone, characterized by the presence of a bromophenyl group attached to the imino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-bromophenyl)imino]pentan-2-one typically involves the reaction of 4-bromoaniline with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced techniques, such as flow chemistry, can enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-bromophenyl)imino]pentan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

(4E)-4-[(4-bromophenyl)imino]pentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4E)-4-[(4-bromophenyl)imino]pentan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)imino]-2-pentanone
  • 4-[(4-Fluorophenyl)imino]-2-pentanone
  • 4-[(4-Methylphenyl)imino]-2-pentanone

Uniqueness

(4E)-4-[(4-bromophenyl)imino]pentan-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12g/mol

IUPAC Name

4-(4-bromophenyl)iminopentan-2-one

InChI

InChI=1S/C11H12BrNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-6H,7H2,1-2H3

InChI Key

OSCDWHURFKVUBW-UHFFFAOYSA-N

SMILES

CC(=NC1=CC=C(C=C1)Br)CC(=O)C

Canonical SMILES

CC(=NC1=CC=C(C=C1)Br)CC(=O)C

Origin of Product

United States

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